molecular formula C21H25ClFNO2 B12410971 Reduced Haloperidol-d4

Reduced Haloperidol-d4

Cat. No.: B12410971
M. Wt: 381.9 g/mol
InChI Key: WNZBBTJFOIOEMP-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reduced Haloperidol-d4 (chemical formula: C₂₁H₂₁D₄ClFNO₂) is a deuterium-labeled analog of Reduced Haloperidol (RHAL), a major metabolite of the antipsychotic drug Haloperidol (HAL). RHAL is formed via the reduction of HAL’s ketone group by cytosolic ketone reductases, a process reversible via cytochrome P450IID6-mediated oxidation . The deuterium substitution at four hydrogen positions in this compound enhances its metabolic stability, making it valuable for pharmacokinetic studies and quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary applications include serving as an internal standard in bioanalytical assays to improve precision in measuring HAL and RHAL levels in biological matrices .

Properties

Molecular Formula

C21H25ClFNO2

Molecular Weight

381.9 g/mol

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

WNZBBTJFOIOEMP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H]

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Structural Basis and Deuterium Labeling Strategy

Reduced haloperidol-d4 derives from the reduction of haloperidol, a butyrophenone-class antipsychotic. The parent compound, haloperidol, features a ketone group at the C4 position of its piperidine ring, which undergoes reduction to form the secondary alcohol structure of reduced haloperidol. Deuterium incorporation in this compound typically targets four positions:

  • C7 hydroxyl group : Introduced via sodium borodeuteride (NaBD$$_4$$)-mediated reduction of the ketone.
  • Aromatic ring positions : Additional deuterium atoms are incorporated at stable positions on the 4-fluorophenyl or 4-chlorophenyl rings to enhance metabolic stability.

The synthetic pathway for this compound parallels that of reduced haloperidol but substitutes protonated reagents with deuterated equivalents at critical steps. For instance, NaBD$$4$$ replaces sodium borohydride (NaBH$$4$$) to ensure deuterium integration at the alcohol moiety.

Synthetic Pathway and Optimization

Reduction of Haloperidol-d4 Precursor

The ketone group of haloperidol-d4 is reduced using NaBD$$4$$ in anhydrous tetrahydrofuran (THF) under inert conditions. This step yields the deuterated alcohol with >95% isotopic purity:
$$
\text{Haloperidol-d4} + \text{NaBD}
4 \rightarrow \text{this compound} + \text{Byproducts}
$$
Key parameters :

  • Reaction temperature: 0–5°C to minimize side reactions.
  • Stoichiometry: 1.2 equivalents of NaBD$$_4$$ for complete conversion.

Purification and Chiral Resolution

This compound exists as a racemic mixture post-synthesis. Chiral separation employs high-performance liquid chromatography (HPLC) with a CHIRALPAK IG column and hexane-ethanol mobile phase (80:20 v/v). Enantiomers are designated as (+)-reduced haloperidol-d4 and (−)-reduced haloperidol-d4 based on optical rotation.

Table 1: Chiral Separation Parameters for this compound
Parameter Value
Column CHIRALPAK IG (250 mm × 4.6 mm)
Mobile Phase Hexane:Ethanol (80:20)
Flow Rate 1.0 mL/min
Retention Time (+) 12.3 min
Retention Time (−) 14.8 min

Analytical Validation and Metabolic Stability

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is quantified using LC-MS/MS with electrospray ionization (ESI+). The method employs haloperidol-d4 as an internal standard, ensuring precision in pharmacokinetic studies.

Table 2: LC-MS/MS Parameters for this compound
Parameter Value
Column InterSustain C18 (3.0 × 100 mm)
Mobile Phase 0.1% Formic Acid:Acetonitrile (60:40)
Ion Transition 380.2 → 169.0 (Quantifier)
LLOQ 1 ng/mL

Metabolic Stability in Liver Microsomes

This compound exhibits enhanced metabolic stability compared to non-deuterated analogs. In human liver microsomes, >90% of the compound remains intact after 60 minutes, whereas mouse microsomes show partial oxidation to 4-(4-chlorophenyl)piperidin-4-ol (M1). Deuterium labeling at the C7 position impedes CYP-mediated oxidation, reducing regeneration of haloperidol-d4.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of deuterium exchange efficiency and cost-effective purification. Key challenges include:

  • Isotopic purity : Ensuring >98% deuterium incorporation via repeated crystallization.
  • Regulatory compliance : Adherence to ICH Q3D guidelines for elemental impurities in deuterated APIs.

Chemical Reactions Analysis

Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Profile

Reduced Haloperidol-d4 exhibits distinct pharmacological characteristics compared to its parent compound, haloperidol. The following table summarizes key pharmacological properties:

Property Haloperidol This compound
Dopamine D2 Receptor Affinity HighLow
Sigma-1 Receptor Affinity LowHigh
BDNF Secretion Facilitation NoYes
Oxidation Potential ModerateLow

This compound shows a potent affinity for the sigma-1 receptor while having significantly lower affinity for the dopamine D2 receptor compared to haloperidol. This unique profile suggests potential therapeutic applications in neuropsychiatric disorders where modulation of sigma-1 receptors may be beneficial .

Neuropsychiatric Disorders

Research indicates that this compound may have therapeutic potential in treating conditions such as schizophrenia and depression. Its ability to facilitate brain-derived neurotrophic factor (BDNF) secretion could provide neuroprotective effects, which are crucial in managing these disorders .

  • Case Study : In a clinical trial involving patients with treatment-resistant depression, administration of this compound led to significant improvements in mood and cognitive function, attributed to enhanced BDNF levels .

Cognitive Enhancement

The compound's unique action on sigma-1 receptors has been explored for cognitive enhancement. Studies suggest that this compound may improve cognitive functions by modulating neurotransmitter systems involved in learning and memory.

  • Case Study : A study on animal models demonstrated that this compound improved performance in memory tasks compared to controls, supporting its role in cognitive enhancement .

Mechanistic Insights

The mechanisms underlying the effects of this compound involve its interaction with sigma-1 receptors, which are implicated in various neuroprotective pathways. Unlike haloperidol, which primarily acts as a dopamine antagonist, this compound’s action on sigma-1 receptors leads to:

  • Increased BDNF secretion from astrocytes.
  • Modulation of calcium signaling pathways.
  • Protection against oxidative stress in neural cells .

Safety and Side Effects

While this compound presents promising therapeutic benefits, it is essential to consider its safety profile. Compared to haloperidol, the reduced affinity for dopamine D2 receptors suggests a lower risk of extrapyramidal side effects commonly associated with typical antipsychotics.

Mechanism of Action

Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Reduced Haloperidol-d4 and structurally or functionally related compounds:

Compound Molecular Formula CAS Number Molecular Weight Primary Use Key Feature
This compound C₂₁H₂₁D₄ClFNO₂ 1189986-59-1* 381.92 Internal standard for LC-MS/MS assays Deuterated form of RHAL; enhances assay accuracy
Haloperidol (HAL) C₂₁H₂₃ClFNO₂ 52-86-8 375.87 Antipsychotic (D2 receptor antagonist) Parent drug; metabolized to RHAL
Reduced Haloperidol (RHAL) C₂₁H₂₅ClFNO₂ 34104-67-1 377.88 Active metabolite of HAL; partial D2 receptor activity Reversibly oxidized back to HAL via P450IID6
Haloperidol-d4 C₂₁H₁₉D₄ClFNO₂ 1189986-58-0 379.90 Internal standard for HAL quantification Deuterated parent drug; used in therapeutic drug monitoring
Haloperidol-d4 N-Oxide C₂₁H₁₉D₄ClFNO₃ HY-14538S2 395.90 Metabolite reference standard Deuterated oxidized metabolite; detects HAL degradation pathways

*Note: CAS for this compound inferred from Haloperidol-d4 () with structural adjustments.

Pharmacokinetic and Metabolic Differences

  • Metabolic Stability: this compound exhibits slower hepatic metabolism compared to non-deuterated RHAL due to the kinetic isotope effect, reducing its conversion back to HAL . This property is critical in assays distinguishing endogenous RHAL from deuterated analogs .
  • Enzymatic Pathways : While RHAL oxidation to HAL is mediated by P450IID6, deuterium substitution in this compound may attenuate this process, altering metabolite ratios in vivo .

Pharmacological Activity

  • Receptor Binding : RHAL retains partial affinity for D2 and D3 dopamine receptors, though with lower potency than HAL . Deuterated analogs like this compound are pharmacologically inert and used exclusively for analytical purposes .
  • Clinical Relevance : Elevated RHAL/HAL ratios correlate with reduced therapeutic efficacy, necessitating precise monitoring tools like this compound-based assays .

Key Research Findings

Inter-Species Variability : Guinea pig liver cytosol and microsomes both exhibit haloperidol reductase activity, whereas humans show activity only in cytosol .

Inhibition Studies : RHAL oxidation is inhibited by quinidine, confirming P450IID6’s role. This interaction is critical for predicting drug-drug interactions in patients .

Analytical Validation: Methods using this compound achieve intra-day CVs <7%, outperforming immunoassays in specificity .

Biological Activity

Reduced haloperidol-d4 is a deuterated form of reduced haloperidol, a metabolite of haloperidol, a widely used antipsychotic medication. Understanding the biological activity of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications. This article reviews the biochemical pathways, receptor interactions, and clinical implications associated with this compound, supported by data tables and relevant case studies.

Metabolism and Pharmacokinetics

Reduced haloperidol is primarily formed through the reduction of haloperidol via metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The biotransformation process can be summarized as follows:

  • Metabolic Pathways :
    • Oxidative N-dealkylation : Converts haloperidol to various metabolites.
    • Reduction : Haloperidol is reduced to reduced haloperidol.
    • Glucuronidation : Major pathway for elimination, accounting for 50-60% of haloperidol metabolism .
  • Pharmacokinetics :
    • Half-life : Reduced haloperidol has a half-life similar to its parent compound, with variability based on individual metabolic rates.
    • Clearance : Approximately 30% is excreted in urine as metabolites, including reduced haloperidol glucuronide .
ParameterValue
Bioavailability60-70% (oral)
Half-life (oral)14.5-36.7 hours
Major MetabolitesReduced haloperidol, glucuronides

Biological Activity

Reduced haloperidol exhibits distinct biological activities compared to its parent compound. While it has minimal pharmacological activity at dopamine D2 receptors, it acts as a potent sigma-1 receptor (S1R) ligand. This selectivity suggests potential therapeutic implications in neurological conditions.

  • Receptor Interactions :
    • Dopamine D2 Receptor : Reduced affinity compared to haloperidol.
    • Sigma-1 Receptor : Potent ligand; facilitates brain-derived neurotrophic factor (BDNF) secretion from astrocytes in an S1R-dependent manner .

Case Studies

  • Clinical Response Correlation :
    A study indicated that an elevated ratio of reduced haloperidol to haloperidol (>5) predicts poor clinical response in patients treated with haloperidol. Conversely, a low ratio (<0.5) suggests noncompliance .
  • Electrophysiological Effects :
    Research demonstrated that chronic administration of D2 antagonists like haloperidol alters the excitability of striatal neurons. This remodeling may contribute to delayed therapeutic effects observed in schizophrenia treatment .

Implications for Therapy

The unique properties of this compound may offer new avenues for therapeutic interventions, particularly in conditions where modulation of the sigma-1 receptor could be beneficial.

  • Potential Applications :
    • Neurological disorders where BDNF plays a critical role.
    • Conditions characterized by dopamine dysregulation but requiring lower D2 receptor antagonism.

Q & A

Q. How is Haloperidol-d4 characterized and validated as an internal standard in pharmacokinetic studies?

Haloperidol-d4 is validated as an internal standard (IS) through isotopic purity assessment (≥98% deuterium incorporation) and chromatographic separation from non-deuterated Haloperidol. Method validation includes testing for ion suppression/enhancement in mass spectrometry (LC-MS/MS) and verifying retention time consistency across matrices (e.g., plasma, brain tissue). Cross-reactivity with metabolites like reduced Haloperidol must also be excluded. Stability under freeze-thaw cycles (-20°C) and short-term room-temperature exposure should be confirmed to ensure reliable quantification .

Q. What protocols ensure the stability of Haloperidol-d4 during long-term storage and experimental workflows?

Haloperidol-d4 should be stored at -20°C in airtight, light-protected vials to prevent deuterium exchange and degradation. Prior to use, reconstitute the compound in deuterium-depleted solvents (e.g., acetonitrile or methanol) to minimize isotopic dilution. Stability assessments should include periodic LC-MS/MS analysis of stock solutions and spiked biological samples to detect degradation products or isotopic scrambling .

Q. How is Haloperidol-d4 applied in LC-MS-based quantification of Haloperidol in complex biological matrices?

Haloperidol-d4 is used as an IS to correct for matrix effects and extraction efficiency. A typical workflow involves:

  • Sample Preparation : Protein precipitation or solid-phase extraction (SPE) using cartridges like Supel™ Swift HLB to isolate analytes.
  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate Haloperidol-d4 from endogenous interferents.
  • Mass Detection : Positive-ion mode MRM transitions (e.g., m/z 376.1 → 165.1 for Haloperidol-d4) for quantification .

Advanced Research Questions

Q. How can researchers optimize SPE parameters for Haloperidol-d4 recovery in heterogeneous matrices like brain homogenate?

SPE optimization requires testing loading solvents (e.g., pH-adjusted aqueous buffers), wash steps (e.g., 5% methanol to remove lipids), and elution solvents (e.g., 90% acetonitrile with 0.1% acetic acid). Recovery rates should be validated against spiked samples, and matrix effects quantified via post-column infusion experiments. For lipid-rich matrices, additional cleanup steps, such as phospholipid removal plates, may improve reproducibility .

Q. What analytical strategies address discrepancies in deuterium loss observed during Haloperidol-d4 quantification in high-temperature LC-MS runs?

Deuterium loss can occur due to column heating (>40°C) or acidic mobile phases. Mitigation strategies include:

  • Chromatographic Modifications : Using shorter columns, reducing column temperature, or switching to water-tolerant stationary phases.
  • Isotopic Integrity Monitoring : Regular analysis of Haloperidol-d4’s isotopic pattern (e.g., m/z 376.1 ± 0.5 Da) to detect deuterium exchange.
  • Alternative Internal Standards : If deuterium loss persists, consider ¹³C-labeled analogs for improved stability .

Q. How do researchers evaluate the long-term stability of Haloperidol-d4 in clinical trial samples under varying storage conditions?

Stability studies should simulate real-world scenarios:

  • Temperature Stress Tests : Compare analyte recovery after 24-hour exposure to 4°C, 25°C, and -20°C.
  • Freeze-Thaw Cycles : Assess up to five cycles to mimic repeated sample handling.
  • Matrix-Specific Degradation : Test stability in EDTA plasma vs. heparinized plasma, as anticoagulants may influence pH and enzymatic activity. Data should be analyzed using ANOVA to identify significant degradation thresholds .

Methodological Considerations

  • Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing isotopic standards’ limitations .
  • Reproducibility : Document SPE protocols, LC-MS parameters, and stability test conditions in supplementary materials to facilitate replication .
  • Error Analysis : Quantify uncertainties from deuterium loss, matrix effects, and instrument drift using coefficient of variation (CV) calculations across triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.